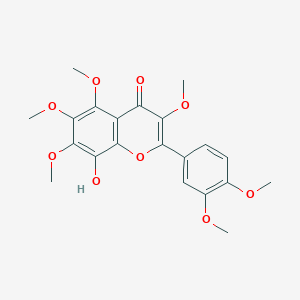

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLYUURCCQYFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone biological activity

An In-Depth Technical Guide to the Biological Activity of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

Executive Summary

This compound is a polymethoxyflavone (PMF) identified in natural sources such as citrus peels.[1] While research specifically delineating the biological activities of the 8-hydroxy isomer is currently emerging, the broader class of hydroxylated polymethoxyflavones (HPMFs) has been the subject of intensive investigation. This guide synthesizes the substantial body of evidence from structurally analogous compounds, particularly the well-studied 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone isomer, to build a predictive framework for the therapeutic potential of this compound. We will explore the probable anti-inflammatory, anticancer, and neurotrophic activities, detail the underlying molecular mechanisms, provide validated experimental protocols for investigation, and propose future research directions. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this promising natural compound.

Introduction to this compound: A Structural Perspective

Flavonoids are a vast family of polyphenolic compounds ubiquitously found in plants, known for a wide spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] A specialized subclass, polymethoxyflavones (PMFs), are characterized by multiple methoxy groups on their basic flavone backbone. These compounds, found in high concentrations in citrus peels, exhibit enhanced metabolic stability and bioavailability compared to their polyhydroxylated counterparts, making them attractive candidates for drug development.[5][6]

This compound belongs to the hydroxylated PMF (HPMF) category. The presence of both methoxy groups and a hydroxyl group at the C-8 position is a key structural feature. While direct studies are limited, one report suggests potential antifungal activity.[7] The position of the hydroxyl group is critical, as structure-activity relationship studies on related flavonoids indicate that it significantly influences molecular interactions and biological efficacy.[8] This guide will leverage the extensive data available for isomeric HPMFs to illuminate the likely bioactivities of the 8-hydroxy variant.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases. HPMFs have demonstrated potent anti-inflammatory effects by modulating key signaling pathways in immune cells such as macrophages.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Based on studies of its analogs, this compound is predicted to exert anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, related HPMFs have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5][9][10] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10][11]

The core mechanism involves preventing the nuclear translocation of NF-κB, a pivotal transcription factor for inflammatory genes. This is accomplished by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα.[9][11] Furthermore, HPMFs can suppress the phosphorylation of key components of the MAPK pathway (ERK1/2, p38), which act upstream of NF-κB activation.[5][11] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9]

Caption: Predicted inhibition of NF-κB and MAPK pathways by 8-Hydroxy-hexamethoxyflavone.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity.

1. Cell Culture and Seeding:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

- Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

- Prepare stock solutions of this compound in DMSO.

- Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) group.

3. LPS Stimulation:

- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

4. Measurement of Nitric Oxide (Griess Assay):

- After incubation, collect 100 µL of the cell culture supernatant from each well.

- Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

- Incubate at room temperature for 10 minutes, protected from light.

- Measure the absorbance at 540 nm using a microplate reader.

- Quantify nitrite concentration using a sodium nitrite standard curve.

5. Cell Viability (MTT Assay):

- To ensure the observed effects are not due to cytotoxicity, perform a concurrent MTT assay on the remaining cells in the plate.

- Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

- Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

- Measure absorbance at 570 nm.

Summary of Expected Anti-inflammatory Effects

The following table summarizes quantitative data from studies on closely related HPMFs, providing target values for future studies on the 8-hydroxy isomer.

| Compound | Cell Line | Mediator Inhibited | IC₅₀ / Effect | Reference |

| 5-Hydroxy-HxMF | RAW 264.7 | NO Production | Significant reduction at 5-15 µg/mL | [10] |

| 5-Hydroxy-HxMF | RAW 264.7 | PGE₂ Production | Significant reduction at 5-15 µg/mL | [10] |

| Quercetogetin (isomer) | RAW 264.7 | NO Production | Significant reduction at 10-100 µM | [5] |

| Quercetogetin (isomer) | RAW 264.7 | TNF-α, IL-6, IL-1β | Significant reduction at 10-100 µM | [5] |

Anticancer Activity: A Multi-pronged Approach

Hydroxylated PMFs have emerged as potent anticancer agents, demonstrating efficacy in various cancer cell lines including colon, breast, and leukemia.[12] Their mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with oncogenic signaling.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A primary anticancer mechanism of HPMFs is the induction of apoptosis. Studies on 5-hydroxy-hexamethoxyflavone (5-OH-HxMF) show that it can trigger apoptosis in human leukemia (HL-60) cells through pathways involving reactive oxygen species (ROS).[13][14] The generation of ROS appears to be an early event that leads to irreparable DNA damage, the release of cytochrome c from mitochondria, and the subsequent activation of caspases (caspase-9 and caspase-3), culminating in apoptosis.[13] This process is also associated with the up-regulation of the pro-apoptotic protein Bax and the Growth Arrest and DNA Damage-inducible gene 153 (GADD153).[13]

In addition to apoptosis, HPMFs can induce cell cycle arrest. For instance, related compounds have been shown to cause G2/M phase arrest in breast cancer cells.[15] This is often accompanied by the modulation of cell cycle regulatory proteins. Furthermore, HPMFs can inhibit critical oncogenic signaling pathways, including the EGFR/K-Ras/Akt and Wnt/β-Catenin pathways, which are frequently dysregulated in cancers like colon cancer.[12]

Caption: Predicted ROS-mediated apoptotic pathway induced by 8-Hydroxy-hexamethoxyflavone.

Experimental Protocol: Cell Proliferation and Colony Formation Assays

This section outlines two fundamental protocols for assessing the anticancer potential of a compound in vitro.

A. MTT Cell Proliferation Assay

1. Cell Seeding:

- Plate cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well.

- Allow cells to attach and grow for 24 hours.

2. Compound Incubation:

- Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

3. Viability Measurement:

- Follow steps 5.3 and 5.4 from the cell viability protocol in section 2.2.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Colony Formation Assay

1. Cell Seeding:

- Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

2. Treatment:

- Allow cells to adhere overnight, then treat with low concentrations of the compound.

- Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

3. Staining and Quantification:

- Wash the colonies with PBS.

- Fix the colonies with a methanol:acetic acid solution (3:1) for 5 minutes.

- Stain with 0.5% crystal violet solution for 15-30 minutes.

- Gently wash with water and allow to air dry.

- Count the number of colonies (typically >50 cells) in each well.

Summary of Anticancer Activity of Related Flavonoids

| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | Cytotoxicity | 3.71 µM | [8] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast) | Cytotoxicity | 21.27 µM | [8] |

| 5-Hydroxy-HxMF | HL-60 (Leukemia) | Apoptosis Induction | ~25 µM | [13] |

| 5-Hydroxy-HxMF | HT-29 (Colon) | Growth Inhibition | ~8 µM | [12] |

| Sideritoflavone | MCF-7 (Breast) | Cytotoxicity | 4.9 µM | [8] |

Neurotrophic Effects: Promoting Neuronal Health

Beyond anti-inflammatory and anticancer roles, certain HPMFs have demonstrated remarkable neurotrophic activity, suggesting potential applications in neurodegenerative diseases.

Mechanism of Action: cAMP/PKA/CREB Signaling Pathway

Research on 5-OH-HxMF has revealed its ability to promote neurite outgrowth in PC12 pheochromocytoma cells, a common model for neuronal differentiation.[16][17][18] This action is primarily mediated through the cAMP/PKA/CREB signaling pathway.[17][18] The compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Cyclic AMP Response Element-Binding Protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal differentiation and survival, such as Growth-Associated Protein-43 (GAP-43).[17]

Notably, this neurotrophic effect appears to be independent of the TrkA receptor, which is the primary receptor for Nerve Growth Factor (NGF), indicating a distinct mechanism of action.[17][18] This alternative pathway for inducing neuronal differentiation makes HPMFs particularly interesting candidates for therapeutic development.

Caption: Predicted cAMP/PKA/CREB pathway for neurite outgrowth by 8-Hydroxy-hexamethoxyflavone.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

1. Cell Seeding:

- Coat 24-well plates with Poly-L-lysine to promote cell adhesion.

- Seed PC12 cells at a density of 2 x 10⁴ cells/well in a low-serum medium (e.g., 1% horse serum) and incubate for 24 hours.

2. Compound Treatment:

- Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control and a positive control (NGF, 50 ng/mL).

- Incubate for 48-72 hours.

3. Visualization and Analysis:

- Capture images of the cells using a phase-contrast microscope.

- A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

- Quantify the percentage of neurite-bearing cells by counting at least 100 cells from random fields for each condition.

- Optionally, measure the length of the longest neurite for each differentiated cell using image analysis software.

Future Directions and Conclusion

The extensive evidence for the potent anti-inflammatory, anticancer, and neurotrophic activities of hydroxylated polymethoxyflavones provides a strong rationale for the investigation of this compound. While this guide has built a predictive framework based on its close structural relatives, direct experimental validation is imperative.

Key future research should focus on:

-

Direct Biological Screening: Systematically evaluating the 8-hydroxy isomer using the protocols outlined herein to confirm and quantify its anti-inflammatory, cytotoxic, and neurotrophic effects.

-

Comparative Studies: Performing head-to-head comparisons with its 5-hydroxy isomer to elucidate the structure-activity relationship and the impact of the hydroxyl group's position on efficacy and pathway selectivity.

-

In Vivo Validation: Progressing promising in vitro findings to preclinical animal models of inflammation, cancer, and neurodegeneration.

References

-

Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. PubMed Central. Retrieved from [Link]

-

Yap, V. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Retrieved from [Link]

-

Iacopini, P., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Retrieved from [Link]

-

Li, S., et al. (2014). The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. PubMed Central. Retrieved from [Link]

-

Van Driesche, S., et al. (2017). 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. PubMed Central. Retrieved from [Link]

-

Nakajima, A., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. PubMed. Retrieved from [Link]

-

Hsiao, G., et al. (2007). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone Induces Apoptosis through Reactive Oxygen Species Production, Growth Arrest and DNA Damage-Inducible Gene 153 Expression, and Caspase Activation in Human Leukemia Cells. dushenkov.com. Retrieved from [Link]

-

Kim, H. R., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. PubMed Central. Retrieved from [Link]

-

Kim, G. Y., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. PubMed. Retrieved from [Link]

-

Zhang, M., et al. (2020). The Effects of 5,6,7,8,3′,4′-Hexamethoxyflavone on Apoptosis of Cultured Human Choriocarcinoma Trophoblast Cells. National Institutes of Health. Retrieved from [Link]

-

Iacopini, P., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Retrieved from [Link]

-

Abotaleb, M., et al. (2020). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. ResearchGate. Retrieved from [Link]

-

Ho, C. Y., et al. (2013). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone and 3,5,6,7,8,3′,4′-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Food & Function (RSC Publishing). Retrieved from [Link]

-

Kim, G. Y., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'- hexamethoxyflavone via NF-κB in. Spandidos Publications. Retrieved from [Link]

-

Lee, Y. S., et al. (2011). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. PubMed. Retrieved from [Link]

-

Lai, C. S., et al. (2011). Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. ResearchGate. Retrieved from [Link]

-

Lai, C. S., et al. (2011). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PubMed. Retrieved from [Link]

-

Lai, C. S., et al. (2011). Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. PubMed Central. Retrieved from [Link]

-

Hsiao, G., et al. (2007). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells. PubMed. Retrieved from [Link]

-

Gothai, S., et al. (2023). Biological Activity of Flavonoids. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Murakami, A., et al. (2001). Cancer chemopreventive activity of 3,5,6,7,8,3',4'-heptamethoxyflavone from the peel of citrus plants. PubMed. Retrieved from [Link]

-

Hsiao, G., et al. (2007). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone Induces Apoptosis through Reactive Oxygen Species Production, Growth Arrest and DNA Damage-Inducible Gene 153 Expression, and Caspase Activation in Human Leukemia Cells. ResearchGate. Retrieved from [Link]_

-

Van Driesche, S., et al. (2017). 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. PubMed. Retrieved from [Link]

-

Ho, C. Y., et al. (2013). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. PubMed. Retrieved from [Link]

-

El Euch, S. K., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. Retrieved from [Link]

-

Ho, C. Y., et al. (2013). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3 ',4 '-hexamethoxyflavone and 3,5,6,7,8,3 ',4 '-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. ResearchGate. Retrieved from [Link]

-

Zhang, M., et al. (2020). The Effects of 5,6,7,8,3′,4′-Hexamethoxyflavone on Apoptosis of Cultured Human Choriocarcinoma Trophoblast Cells. MDPI. Retrieved from [Link]

-

Lee, Y. S., et al. (2011). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3 ',4 '-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. ResearchGate. Retrieved from [Link]

-

Nakajima, A., et al. (2018). Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3′,4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice. PubMed Central. Retrieved from [Link]

-

MCE. (n.d.). This compound. Retrieved from [Link]

-

Certo, G., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PubMed Central. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Antifection | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dushenkov.com [dushenkov.com]

- 14. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Multifaceted Mechanism of Action of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone: A Technical Guide for Researchers

Introduction: A Polymethoxyflavone of Significant Interest

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a polymethoxyflavone (PMF) predominantly isolated from the pericarp of citrus fruits, is emerging as a molecule of significant interest within the scientific community.[1] Its unique structural characteristics, featuring a hydroxyl group at the C8 position and six methoxy groups distributed across the flavone backbone, contribute to a diverse range of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its anti-inflammatory, anticancer, and neurotrophic properties. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising natural product.

I. Anti-inflammatory Action: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways that orchestrate the inflammatory response.

A. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling cascade.[2][3] It has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2][4] This leads to a significant reduction in the production of key inflammatory mediators, including:

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[2][3][4][5]

-

Pro-inflammatory Cytokines: The expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) is significantly downregulated in the presence of this flavonoid.[2][3][5]

Caption: Figure 1. Inhibition of the NF-κB Signaling Pathway.

B. Modulation of Upstream Signaling: MAPKs and PI3K/Akt

The anti-inflammatory activity of this compound extends to the modulation of signaling pathways upstream of NF-κB. It has been shown to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, including:

By inhibiting these upstream kinases, the flavonoid effectively dampens the entire inflammatory cascade, highlighting its potential as a multi-target anti-inflammatory agent.

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer properties of this compound are attributed to its ability to interfere with multiple oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation, colony formation, and angiogenesis.[6]

A. Disruption of Key Oncogenic Signaling Pathways

Studies in human colon cancer cells have revealed the compound's ability to suppress several critical signaling pathways that drive tumorigenesis:[6]

-

Wnt/β-Catenin Pathway: It decreases nuclear β-Catenin levels, a key transcriptional co-activator in this pathway, and increases the expression of E-cadherin, a tumor suppressor.[6]

-

EGFR/K-Ras/Akt Pathway: The flavonoid modifies plasma membrane-associated proteins such as the Epidermal Growth Factor Receptor (EGFR) and K-Ras, and their downstream effector, Akt.[6]

-

NF-κB Pathway: As in its anti-inflammatory role, it inhibits the nuclear translocation of NF-κB, which is also implicated in cancer cell survival and proliferation.[6]

The inhibitory effects on these pathways are dependent on the presence of p53, Bax, and p21 proteins, suggesting an induction of apoptosis and cell cycle arrest.[6]

Caption: Figure 2. Inhibition of Oncogenic Signaling Pathways.

B. Structure-Activity Relationship in Cancer Cytotoxicity

The cytotoxic efficacy of hexamethoxyflavones is intricately linked to their substitution patterns. The presence and strategic placement of hydroxyl groups within the methoxyflavone structure can enhance their anticancer activity.[7] While extensive methoxylation can sometimes reduce cytotoxicity, the addition of hydroxyl groups can balance the lipophilicity and introduce polar regions that may improve interaction with molecular targets.[7]

| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | 21.27 | 72 |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 | 4.9 | 72 |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | 3.71 | 72 |

Table 1: Comparative Cytotoxicity of Related Flavonoids. [7]

III. Neurotrophic Effects: Fostering Neuronal Health

Beyond its anti-inflammatory and anticancer properties, this compound exhibits remarkable neurotrophic activity, promoting neurite outgrowth and neuronal differentiation.[8][9]

A. Activation of the cAMP/PKA/CREB Signaling Pathway

The primary mechanism underlying its neurotrophic effects involves the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway.[8][9] This flavonoid has been shown to:

This signaling cascade is independent of the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF).[8][9] Additionally, a Protein Kinase C (PKC)-dependent pathway is also implicated in its neurotrophic action.[8][9][10]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

An In-Depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

Introduction

This compound is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the basic flavone skeleton.[1] It is a natural product found in citrus species, particularly in the peel of fruits like Pericarpium Citri Reticulatae.[1][2] The unique substitution pattern, featuring six methoxy groups and a single hydroxyl group, imparts distinct physical and chemical properties that are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of its core properties, characterization methodologies, and chemical behavior, designed for scientists and technical professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all scientific investigation. The structural and naming conventions for this flavone are outlined below.

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one |

| CAS Number | 1000415-56-4[2][3] |

| Molecular Formula | C₂₁H₂₂O₉[1][3] |

| Molecular Weight | 418.39 g/mol [1][3] |

The molecule's core is a flavone structure, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C). The extensive methoxylation and the specific placement of the hydroxyl group at the C-8 position are critical determinants of its chemical reactivity and biological activity.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and application in experimental settings.

| Property | Description | Source |

| Appearance | Solid powder. | Assumed based on related compounds. |

| Solubility | Limited solubility in aqueous solutions. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), and co-solvent systems (e.g., DMSO/PEG300/Tween 80/Saline). | [3] |

| Storage | Powder: Stable for up to 3 years at -20°C. In Solvent: Stable for up to 1 year at -80°C. | [3] |

Expert Insights on Solubility

The poor aqueous solubility is a direct consequence of the molecule's largely hydrophobic nature, dominated by the aromatic rings and six methyl ether groups. The single hydroxyl group is insufficient to impart significant water solubility.

-

For Biological Assays: Dimethyl sulfoxide (DMSO) is the solvent of choice. It is a polar aprotic solvent that can effectively dissolve the compound, and stock solutions in DMSO can be further diluted in aqueous cell culture media. It is critical to note that high concentrations of DMSO can be toxic to cells, so final concentrations are typically kept below 0.5%.

-

For Chromatography: Solvents like chloroform, ethyl acetate, or methanol are more appropriate for techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography, allowing for effective separation and purification.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. Below are the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the A and B rings. The six methoxy groups will appear as sharp singlets, typically in the δ 3.8-4.1 ppm range. The single proton of the C-8 hydroxyl group will likely appear as a broader singlet, with its chemical shift being sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton. Key signals include the carbonyl carbon (C-4) around δ 175-180 ppm, multiple signals in the aromatic region (δ 100-160 ppm) corresponding to the oxygenated and non-oxygenated carbons, and sharp signals for the six methoxy carbons around δ 55-65 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be the standard technique. The expected molecular ion peak would be [M+H]⁺ at m/z 419.13, corresponding to the protonated molecule (C₂₁H₂₃O₉⁺).

-

UV-Vis Spectroscopy: In a solvent like methanol or ethanol, the UV spectrum of a flavone typically shows two major absorption bands. Band I (usually 300-380 nm) is associated with the B-ring cinnamoyl system, while Band II (usually 240-280 nm) corresponds to the A-ring benzoyl system. The extensive substitution on both rings of this compound will influence the exact λₘₐₓ values.

Chemical Reactivity and Stability

The reactivity of this flavone is governed by its key functional groups: the phenolic hydroxyl group, the methoxy groups, and the pyrone ring.

-

Phenolic Hydroxyl Group: The C-8 hydroxyl group imparts weak acidity and is a primary site for reactions such as etherification or esterification. It also makes the molecule susceptible to oxidation, particularly under basic conditions. This hydroxyl group is a key contributor to the potential antioxidant activity of the molecule through hydrogen atom donation.

-

Methoxy Groups: The six methoxy groups are generally stable ether linkages. However, they can be cleaved to form hydroxyl groups under harsh acidic conditions (e.g., using hydrobromic acid or boron tribromide), a common strategy in synthetic chemistry to produce polyhydroxyflavones.[4]

-

Stability and Storage: As indicated, the compound is stable when stored as a dry powder at low temperatures.[3] In solution, especially in protic solvents, it may be more prone to degradation over time due to oxidation. Storing solutions at -80°C is recommended to preserve integrity.[3]

Isolation and Characterization Workflow

The process of obtaining and verifying a pure sample of a natural product is a multi-step endeavor. The following workflow represents a typical approach for isolating and characterizing this compound from a natural source like citrus peel.

This workflow is designed to progressively enrich the target compound. Initial solvent extraction pulls a wide range of metabolites from the plant matrix. Subsequent partitioning and chromatographic steps separate compounds based on polarity, leading to the isolation of the pure flavone for final structural verification.

Experimental Protocols

The following are foundational protocols for handling and analyzing this compound in a research setting.

Protocol 1: Preparation of a Stock Solution for Biological Assays

This protocol ensures the compound is fully solubilized for accurate and reproducible dosing in in vitro experiments.

-

Weighing: Accurately weigh 1-5 mg of this compound using an analytical balance and transfer to a sterile microcentrifuge tube.

-

Solubilization: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The choice of a higher stock concentration minimizes the volume of DMSO added to the final assay.

-

Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

-

Verification: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a high-quality sample for structural elucidation by NMR.

-

Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polymethoxyflavones.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Transfer: Once fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any trace particulates that could degrade spectral quality.

-

Analysis: The sample is now ready for NMR analysis. Include a known internal standard like tetramethylsilane (TMS) if not already present in the solvent for accurate chemical shift referencing.

Biological Context and Significance

While research on this specific isomer is emerging, the broader class of hydroxylated polymethoxyflavones from citrus is known for a range of biological activities. Related compounds have demonstrated anti-inflammatory and anti-tumor properties.[5][6] For instance, the closely related 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to inhibit skin inflammation and tumorigenesis in mouse models and may possess hypolipidemic activity.[6][7] this compound itself has been noted for potential antifungal activity.[3] The presence and position of the single hydroxyl group are often critical for mediating these biological effects, making this compound a valuable subject for further investigation in drug discovery.

Conclusion

This compound is a distinct natural product with a well-defined chemical structure and specific physicochemical properties. Its poor water solubility and characteristic spectral features are key considerations for researchers. Understanding its chemical behavior, particularly the reactivity of its phenolic hydroxyl group, is crucial for exploring its potential as a therapeutic agent. The protocols and workflows described herein provide a foundational guide for scientists aiming to isolate, characterize, and utilize this promising polymethoxyflavone in their research endeavors.

References

-

PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,3',4',5'-Hexamethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST Chemistry WebBook. Retrieved from [Link]

-

MCE. (n.d.). This compound. Retrieved from MCE website. [Link]

-

SpectraBase. (n.d.). 8-HYDROXY-3,5,7,3',4',5'-HEXAMETHOXYFLAVONE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3',4',5,6,7,8-Hexamethoxyflavone. Retrieved from [Link]

-

Tung, Y. C., Lin, Y. L., Chen, Y. L., & Yen, G. C. (2013). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Food & function, 4(4), 602–609. [Link]

-

ResearchGate. (n.d.). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3 ',4 '-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Retrieved from [Link]

-

Drugfuture. (n.d.). 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE. FDA Global Substance Registration System. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lai, C. S., Li, S., Chai, C. Y., Lo, C. Y., Ho, C. T., & Pan, M. H. (2011). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis, 32(3), 394-401. [Link]

-

Nakajima, A., Aoyama, Y., Nguyen, T. T., Shin, E. J., Kim, H. C., & Yamada, S. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neuroscience letters, 566, 102–107. [Link]

-

PubChem. (n.d.). 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). HEXAMETHOXYFLAVONE, 3',4',5',5,6,7-(RG). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone. Retrieved from [Link]

-

Lee, S., & Lee, Y. R. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 25(22), 5439. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone. Retrieved from [Link]

-

NIST. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MCE [medchemexpress.cn]

- 3. This compound | Antifection | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Allure of Polymethoxyflavones

In the realm of natural product chemistry, the polymethoxyflavones (PMFs) represent a unique and highly valued class of flavonoids. Almost exclusively found in the peels of citrus fruits, these compounds are characterized by a flavone backbone adorned with multiple methoxy groups. This high degree of methylation confers increased metabolic stability and bioavailability compared to their polyhydroxylated counterparts, making them attractive candidates for drug discovery and development. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of a specific, hydroxylated PMF: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. Our journey will traverse from its natural origins in citrus peels to the modern analytical techniques that enable its purification and the elucidation of its biological activities.

Part 1: Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the broader exploration of the chemical constituents of Citri Reticulatae Pericarpium, the dried peel of the ripe fruit of Citrus reticulata Blanco, commonly known as mandarin or tangerine peel.[1] This traditional medicine has a long history of use in Asia for various ailments. Modern phytochemical investigations have revealed that the therapeutic effects of citrus peels are largely attributable to their rich content of flavonoids, particularly PMFs.[2]

While a singular, seminal "discovery" paper for this specific 8-hydroxy variant is not readily apparent in the mainstream literature, its existence as a known, naturally occurring compound is well-established. A comprehensive 2024 study on the flavonoids in Citri Reticulatae Pericarpium identified this compound as a known constituent, referencing prior isolation work.[1] Furthermore, chemical databases and supplier information corroborate its isolation from this source.[3] Another review has also listed its presence in Citrus aurantifolia.[4]

The presence of a hydroxyl group at the C-8 position, in addition to the six methoxy groups, is a key structural feature that influences its polarity and potential for biological interactions. The biosynthesis of such hydroxylated PMFs in citrus is thought to occur through enzymatic hydroxylation and methylation of a flavone precursor.

Part 2: Isolation Methodologies: From Crude Extract to Pure Compound

The isolation of this compound from its natural matrix is a multi-step process that leverages the principles of extraction and chromatography. The choice of methodology is guided by the physicochemical properties of PMFs—namely their relatively low polarity.

Extraction of Raw Material

The initial step involves the extraction of the dried and powdered citrus peel with a suitable solvent. Given the low polarity of PMFs, a non-polar solvent is often the preferred choice to enrich the extract with these compounds while minimizing the co-extraction of more polar substances like flavonoid glycosides.

A validated protocol for the extraction of PMFs from citrus peels is as follows:

-

Material Preparation: Sun- or freeze-dried peels of Citrus reticulata are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: While various solvents can be used, hexane is a common choice for its ability to selectively extract PMFs. Other options include petroleum ether, ethyl acetate, or a mixture of methanol and chloroform.

-

Extraction Technique:

-

Soxhlet Extraction: This continuous extraction method provides an efficient means of extracting the desired compounds over several hours.

-

Maceration or Sonication: For smaller scale extractions, maceration (soaking the material in the solvent) or sonication at room temperature can be employed.

-

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude PMF-rich residue.

Chromatographic Purification

The crude extract, a complex mixture of various PMFs and other lipophilic compounds, requires further purification to isolate the target molecule. This is typically achieved through a series of chromatographic techniques.

2.2.1. Flash Column Chromatography

As a primary purification step, flash column chromatography over silica gel is an effective method for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography of PMFs.

-

Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by introducing a more polar solvent such as ethyl acetate or acetone. This allows for the sequential elution of compounds based on their polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

A more advanced and efficient technique for the preparative isolation of flavonoids from Pericarpium Citri Reticulatae is High-Speed Counter-Current Chromatography (HSCCC).[5] This liquid-liquid partition chromatography method avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition.

A representative HSCCC protocol for flavone isolation includes:

-

Two-Phase Solvent System: A carefully selected two-phase solvent system is crucial for successful separation. A common system for PMFs is a mixture of light petroleum-ethyl acetate-methanol-water.[5]

-

Operation: The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. The separation is achieved by continuous partitioning of the solutes between the stationary and mobile liquid phases.

-

Fraction Analysis: The eluted fractions are analyzed by HPLC to determine the purity of the isolated compounds.

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification step to obtain highly pure this compound, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is a common mobile phase system.

-

Detection: A UV detector is used to monitor the elution of the compounds.

The following diagram illustrates a general workflow for the isolation of this compound:

Part 3: Structural Elucidation and Characterization

Once isolated, the definitive identification of this compound requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

A 2024 study provided mass spectrometry data for this compound, confirming its molecular formula and showing characteristic fragmentation patterns for polymethoxyflavones, which typically involve the loss of methyl groups and retro-Diels-Alder cleavage of the C-ring.[1]

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₉ |

| Molecular Weight | 418.39 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, and HMBC), are used to assign all the proton and carbon signals and to determine the precise location of the hydroxyl and methoxy groups on the flavone skeleton. While specific NMR data for this exact isomer is not detailed in the readily available literature, the chemical shifts would be compared to those of closely related, known polymethoxyflavones.

Part 4: Known and Potential Biological Activities

While research on the specific biological activities of this compound is still emerging, preliminary data and studies on related hydroxylated PMFs provide valuable insights into its potential therapeutic applications.

Antifungal Activity

Some commercial suppliers have indicated that this compound may possess antifungal activity against both phytopathogenic and human pathogenic fungi.[6] The mechanism of antifungal action for flavonoids can involve various targets, including the disruption of the fungal cell membrane, inhibition of key enzymes, and interference with fungal cell wall synthesis.

The diagram below illustrates a potential mechanism for the antifungal activity of flavonoids:

Anti-inflammatory and Anticancer Potential

Extensive research on the closely related isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has demonstrated potent anti-inflammatory and anticancer activities.[7][8] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Given the structural similarity, it is plausible that this compound shares similar biological targets. Further research is warranted to investigate these potential activities.

Part 5: Future Directions and Conclusion

This compound stands as a testament to the rich chemical diversity found within citrus peels. While its presence in nature is established, a significant opportunity remains for further scientific exploration. The definitive elucidation of its biological activities, particularly its potential antifungal, anti-inflammatory, and anticancer properties, could pave the way for its development as a novel therapeutic agent. Future research should focus on its complete synthesis to ensure a sustainable supply for pharmacological studies, a thorough investigation of its mechanisms of action at the molecular level, and preclinical studies to evaluate its efficacy and safety. This detailed technical guide serves as a foundational resource for scientists poised to unlock the full potential of this intriguing natural product.

References

-

Comprehensive identifying flavonoids in Citri Reticulatae Pericarpium using a novel strategy based on precursor ions locked and targeted MS/MS analysis. Scientific Reports. 2024. [Link]

-

[Reparative isolation and purification of flavones from Pericarpium Citri Reticulatae by high-speed counter-current chromatography]. Se Pu. 2009. [Link]

-

Quality Evaluation and Identification of Citri Reticulatae Pericarpium Based on Flavonoids. Molecules. 2023. [Link]

-

Comprehensive identifying flavonoids in Citri Reticulatae Pericarpium using a novel strategy based on precursor ions locked and targeted MS/MS analysis. ResearchGate. 2024. [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC. 2021. [Link]

-

Extraction of flavonoids from Citri Reticulatae Pericarpium Viride using a deep eutectic solvent. PMC. 2022. [Link]

-

Hydroxylated polymethoxyflavones and methylated flavonoids in sweet orange (Citrus sinensis) peel. PubMed. 2006. [Link]

-

Structures of polymethoxyflavones isolated from citrus. ResearchGate. 2012. [Link]

-

Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. PubMed. 2010. [Link]

-

CHARACTERIZATION OF HEALTH-PROMOTING POLYMETHOXYLATED FLAVONES FROM JAMAICAN AND MEXICAN CITRUS PEELS. International Society for Horticultural Science. 2009. [Link]

-

This compound. MCE. N.d. [Link]

-

Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PubMed. 2011. [Link]

-

Anti-Fungal Efficacy and Mechanisms of Flavonoids. PMC. 2021. [Link]

-

Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. ResearchGate. 2011. [Link]

-

8-hydroxy-5,6,7,3',4',5'-hexamethoxyflavone. PubChem. N.d. [Link]

-

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. PubChem. N.d. [Link]

-

Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. PubMed. 2011. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Extraction of flavonoids from Citri Reticulatae Pericarpium Viride using a deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Antifection | TargetMol [targetmol.com]

- 7. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone (CAS Number: 1000415-56-4) is a polymethoxyflavone (PMF) identified in Pericarpium Citri Reticulatae, the dried peel of Citrus reticulata 'Chachi'. As a member of the flavonoid class of natural products, it holds potential for biological activity, drawing from the well-documented pharmacological properties of structurally related polymethoxyflavones. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this specific flavone. It will delve into its chemical and physical properties, its natural origin, and the broader context of polymethoxyflavones' biological significance. Crucially, this guide will also highlight the existing knowledge gaps, particularly in comparison to its more extensively studied isomers, thereby underscoring opportunities for future research and development. While specific mechanistic and extensive biological data for the 8-hydroxy isomer are scarce, this document aims to equip researchers with the foundational knowledge and general methodologies pertinent to the investigation of this and other polymethoxyflavones.

Introduction to this compound

Polymethoxyflavones (PMFs) are a unique subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These compounds are predominantly found in the peels of citrus fruits and have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is one such PMF, distinguished by a hydroxyl group at the C-8 position of the A-ring. Its natural occurrence has been noted in Pericarpium Citri Reticulatae, a staple in traditional Chinese medicine.[1][2]

The precise biological role and therapeutic potential of this specific isomer remain largely unexplored, a stark contrast to its well-studied counterpart, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. This guide will synthesize the available information on the titular compound and extrapolate potential areas of investigation based on the broader understanding of PMFs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor, from designing in vitro assays to formulating delivery systems.

| Property | Value | Source |

| CAS Number | 1000415-56-4 | [3] |

| Molecular Formula | C₂₁H₂₂O₉ | [2] |

| Molecular Weight | 418.39 g/mol | [2] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |

Natural Occurrence and Isolation

This compound is a naturally occurring compound found in the peels of citrus fruits, specifically identified in Pericarpium Citri Reticulatae.[1][2] The isolation of individual PMFs from their natural source is a critical step for detailed biological and chemical analysis. A general workflow for the isolation and purification of flavones from Pericarpium Citri Reticulatae is outlined below. It is important to note that this is a generalized protocol and may require optimization for the specific target compound.

Experimental Protocol: Isolation and Purification of Flavones from Pericarpium Citri Reticulatae

-

Extraction:

-

Chromatographic Separation:

-

The crude extract, rich in various flavonoids, requires further separation. High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the preparative isolation and purification of individual flavones from complex mixtures.[7]

-

A suitable two-phase solvent system is crucial for successful separation. A common system for flavone separation is light petroleum-ethyl acetate-methanol-water.[7]

-

-

Analysis and Identification:

-

The purity and identity of the isolated fractions are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Caption: Generalized workflow for the isolation of this compound.

Synthesis of Polymethoxyflavones

A common approach involves the synthesis of a chalcone intermediate followed by oxidative cyclization to form the flavone core.[8] The specific substitution pattern of the starting materials, typically a substituted acetophenone and a substituted benzaldehyde, dictates the final substitution pattern of the flavone. The synthesis of hydroxylated PMFs can also be achieved through biosynthetic methods, for instance, by using specific yeast strains for fermentation.[9]

Analytical Characterization

The unambiguous identification and characterization of this compound are paramount for any scientific investigation. A combination of spectroscopic techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure, including the precise positions of the hydroxyl and methoxy groups on the flavone skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which aid in structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis in various matrices.

Biological Activity and Therapeutic Potential: A Landscape of Possibilities

The biological activities of this compound have not been extensively studied. However, based on the known properties of PMFs and some preliminary vendor information, we can infer potential areas of interest.

Antifungal Activity

Some commercial suppliers suggest that this compound may possess antifungal activity against both phytopathogenic and human pathogenic fungi.[5][10] This is a plausible hypothesis, as citrus peel extracts and various isolated PMFs have demonstrated antifungal properties. For instance, PMF extracts from citrus have shown inhibitory effects against Aspergillus niger.[11][12] A study on structure-activity relationships of citrus PMFs indicated that the presence of a hydroxyl group at the C-5 position and a methoxy group at the C-8 position were important for antifungal activity.[11] This provides a rationale for investigating the antifungal potential of the 8-hydroxy isomer.

Broader Pharmacological Context of Polymethoxyflavones

The broader class of PMFs exhibits a wide array of pharmacological effects, which suggests potential avenues of research for the 8-hydroxy isomer:

-

Anti-inflammatory Effects: Many PMFs are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.

-

Anti-cancer Activity: Numerous studies have demonstrated the anti-proliferative and pro-apoptotic effects of PMFs in various cancer cell lines.

-

Neuroprotective Properties: Certain PMFs have shown promise in protecting neuronal cells from damage and in modulating signaling pathways related to neurodegenerative diseases.

Caption: Potential areas of investigation for this compound.

Future Directions and Conclusion

This compound represents a scientifically intriguing yet underexplored natural product. The primary challenge and opportunity for researchers lie in the lack of specific biological and mechanistic data for this particular isomer. Future research should prioritize the following:

-

Definitive Biological Screening: A systematic evaluation of its biological activities, starting with the hypothesized antifungal effects, is essential.

-

Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

-

Comparative Studies: Direct comparative studies with its more researched isomers, such as the 5-hydroxy analogue, would provide valuable insights into the structure-activity relationships of hydroxylated PMFs.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for assessing its potential as a therapeutic agent.

References

-

Antifungal Activity of Polymethoxylated Flavonoids (PMFs)-Loaded Citral Nanoemulsion against Penicillium italicum by Causing Cell Membrane Damage. PMC. Available at: [Link]

-

Structure–Activity Relationship of Citrus Polymethoxylated Flavones and Their Inhibitory Effects on Aspergillus niger. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Structure-Activity Relationship of Citrus Polymethoxylated Flavones and Their Inhibitory Effects on Aspergillus niger. ResearchGate. Available at: [Link]

-

New method for biosynthesis of hydroxylated polymethoxyflavones. Rutgers University. Available at: [Link]

-

Green extraction of polyphenols from citrus peel by-products and their antifungal activity against Aspergillus flavus. PMC. Available at: [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link]

-

Isolation and syntheses of polymethoxyflavones and hydroxylated polymethoxyflavones as inhibitors of HL-60 cell lines. PubMed. Available at: [Link]

-

Synthesis of the HPMFs used in this study. Assignment of A and B rings indicated on the products. ResearchGate. Available at: [Link]

-

Biological Activity , Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels. Semantic Scholar. Available at: [Link]

-

8-HYDROXY-3,5,7,3',4',5'-HEXAMETHOXYFLAVONE. SpectraBase. Available at: [Link]

-

The source and biological activity of hydroxylated polymethoxyflavones. ResearchGate. Available at: [Link]

-

This compound. BioCrick. Available at: [Link]

-

[Reparative isolation and purification of flavones from Pericarpium Citri Reticulatae by high-speed counter-current chromatography]. PubMed. Available at: [Link]

-

Synthesis of Citrus polymethoxyflavonoids and their antiproliferative activities on Hela cells. ResearchGate. Available at: [Link]

-

Hydroxylated polymethoxyflavones reduce the activity of pancreatic lipase, inhibit adipogenesis and enhance lipolysis in 3T3-L1 mouse embryonic fibroblast cells. PubMed. Available at: [Link]

-

Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. ResearchGate. Available at: [Link]

-

Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Rutgers University. Available at: [Link]

-

Synthesis of Bioactive Natural Polymethoxyflavones and Their Vinyl Ether Derivatives. Xi'an Jiaotong University. Available at: [Link]

-

This compound. ScreenLib. Available at: [Link]

-

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. PubChem. Available at: [Link]

-

Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

-

3',4',5,6,7,8-Hexamethoxyflavone. NIST WebBook. Available at: [Link]

-

Extraction of flavonoids from Citri Reticulatae Pericarpium Viride using a deep eutectic solvent. PMC. Available at: [Link]

-

Characterization of major metabolites of polymethoxylated flavonoids in Pericarpium Citri Reticulatae using liver microsomes. SciSpace. Available at: [Link]

-

5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone. LIPID MAPS Structure Database. Available at: [Link]

-

Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970). FooDB. Available at: [Link]

-

Analyses of Physical and Chemical Compositions of Different Medicinal Specifications of CRPV by Use of Multiple Instrumental Tec. Semantic Scholar. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 1000415-56-4 | ScreenLib [screenlib.com]

- 5. This compound | CAS:1000415-56-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. scispace.com [scispace.com]

- 7. [Reparative isolation and purification of flavones from Pericarpium Citri Reticulatae by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 10. This compound | Antifection | TargetMol [targetmol.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

what is 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

An In-depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

Executive Summary

This compound is a polymethoxyflavone (PMF) primarily isolated from natural sources such as the peel of citrus fruits (pericarpium citri reticulatae)[1]. As a member of the flavonoid class of compounds, it possesses a characteristic C6-C3-C6 carbon skeleton. The extensive methoxylation and strategic hydroxylation on its structure are key determinants of its physicochemical properties and biological activities. While research on this specific isomer is emerging, the broader family of hydroxylated polymethoxyflavones (HPMFs) has demonstrated significant therapeutic potential, including potent anti-inflammatory, anticancer, and neuroprotective activities. This guide synthesizes the current understanding of this compound, drawing insights from closely related structural isomers to elucidate its potential mechanisms of action, guide future research, and inform its development as a potential therapeutic agent.

Introduction to Polymethoxyflavones (PMFs)

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. A specialized subclass, the polymethoxyflavones (PMFs), are characterized by the presence of two or more methoxy groups on the flavone backbone. PMFs are particularly abundant in the peels of Citrus species[2][3]. Compared to their polyhydroxylated counterparts, PMFs exhibit enhanced metabolic stability and oral bioavailability, which significantly improves their potential as therapeutic agents[4]. The hydroxylation of PMFs, creating compounds like this compound, often leads to a marked increase in biological potency. These hydroxylated polymethoxyflavones (HPMFs) have been shown to exert more potent anti-inflammatory and anticancer effects than their fully methoxylated parent compounds[5][6]. This guide focuses on the specific HPMF, this compound, providing a technical overview of its chemical nature and biological potential.

Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and interaction with biological systems. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₉ | [1][7] |

| Molecular Weight | 418.39 g/mol | [1][7] |

| CAS Number | 1000415-56-4 | [1][7] |

| Appearance | Solid Powder | [7] |

| Class | Polymethoxyflavone (PMF) | [1] |

| Synonym | 8-羟基-3,5,6,7,3′,4′-六甲氧基黄酮 | [8] |

The presence of six methoxy groups contributes to the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The single hydroxyl group at the C-8 position provides a site for hydrogen bonding and potential metabolic conjugation (e.g., glucuronidation or sulfation), which is a critical consideration for its pharmacokinetic profile[9].

Natural Occurrence and Isolation

This compound is a natural product isolated from pericarpium citri reticulatae, the peel of citrus fruits[1]. The isolation and purification from this natural source typically involve a multi-step extraction and chromatographic process.

General Protocol for Isolation

This protocol is a representative workflow based on standard methodologies for isolating flavonoids from citrus peels.

-

Preparation of Plant Material : Air-dry and pulverize citrus peels to a fine powder to maximize the surface area for extraction.

-

Solvent Extraction : Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as methanol or ethanol to extract the flavonoids.

-

Concentration : Evaporate the solvent from the flavonoid-rich extract under reduced pressure using a rotary evaporator.

-

Chromatographic Separation : Subject the crude extract to column chromatography using silica gel or a similar stationary phase.

-

Gradient Elution : Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) to separate compounds based on polarity.

-

Fraction Collection and Analysis : Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound[5].

-

Final Purification : Pool the fractions containing the desired compound and perform further purification using preparative HPLC or recrystallization to obtain this compound in high purity.

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited, extensive research on its structural isomers provides a strong basis for predicting its biological activities. The substitution pattern of hydroxyl and methoxy groups is a critical determinant of efficacy[10].

Anti-Inflammatory Activity

Causality : Inflammation is a key pathological process in many chronic diseases. Flavonoids, particularly HPMFs, are known to modulate inflammatory pathways. A closely related isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF), has demonstrated potent anti-inflammatory effects[11][12]. It achieves this by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages[12].

Mechanism : The anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. 5HHMF inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB[11][12]. This, in turn, downregulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[11][12][13]. Another related compound, 3,5,6,7,3′,4′-hexamethoxyflavone, also represses the NF-κB and MAPK signaling pathways[2]. Given the structural similarity, it is highly probable that this compound shares this mechanism.

Anticancer Activity

Causality : The structural features of HPMFs make them promising candidates for cancer therapy. Hydroxylation is often critical for enhancing pro-apoptotic effects in cancer cells[6]. Studies on 5HHMF show potent growth inhibition and colony formation suppression in human colon cancer cells[6][14]. The activity of HPMFs often surpasses that of their fully methoxylated counterparts[5].

Mechanism : The anticancer effects of HPMFs are multi-faceted. 5HHMF has been shown to:

-

Inhibit Oncogenic Signaling : It modifies membrane-associated proteins like K-Ras and EGFR, and their downstream effector, Akt[14].

-